4-(3-methylbut-2-enyl)phenol
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Overview
Description
4-(3-methylbut-2-enyl)phenol: C11H14O . It is a derivative of phenol, characterized by the presence of a prenyl group at the para position of the phenol ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-methylbut-2-enyl)phenol can be achieved through several methods. One common approach involves the prenylation of phenol . This reaction typically uses prenyl bromide as the prenylating agent and a base such as potassium carbonate in a solvent like acetone. The reaction is carried out under reflux conditions to yield the desired product .
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. The use of transition metal catalysts such as palladium or nickel can facilitate the prenylation reaction under milder conditions and with higher selectivity .
Chemical Reactions Analysis
Types of Reactions: 4-(3-methylbut-2-enyl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Substitution: Electrophilic aromatic substitution reactions are common, where the phenol ring can undergo nitration, halogenation, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like nitric acid for nitration, bromine for bromination, and sulfuric acid for sulfonation are employed.
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Nitro, halo, and sulfonyl derivatives of the phenol ring.
Scientific Research Applications
4-(3-methylbut-2-enyl)phenol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 4-(3-methylbut-2-enyl)phenol exerts its effects involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence oxidative stress pathways, leading to its antioxidant effects.
Comparison with Similar Compounds
4-(3-methylbut-2-enyl)phenol can be compared with other similar compounds, such as:
Phenol: The parent compound, which lacks the prenyl group and has different chemical properties.
4-ethylphenol: Similar in structure but with an ethyl group instead of a prenyl group, leading to different reactivity and applications.
4-isopropylphenol: Another similar compound with an isopropyl group, used in different industrial applications.
Uniqueness: The presence of the prenyl group in this compound enhances its lipophilicity and bioavailability, making it more effective in certain biological applications compared to its non-prenylated counterparts .
Properties
CAS No. |
1200-09-5 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-(3-methylbut-2-enyl)phenol |
InChI |
InChI=1S/C11H14O/c1-9(2)3-4-10-5-7-11(12)8-6-10/h3,5-8,12H,4H2,1-2H3 |
InChI Key |
CBUZIDRVPSPPOE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCC1=CC=C(C=C1)O)C |
Origin of Product |
United States |
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